8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
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Description
Synthesis Analysis
Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized through various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are also useful for the construction and functionalization of this compound .
Scientific Research Applications
Efficient Synthesis and Chemical Properties
Research has developed efficient synthetic pathways for quinoline derivatives, showcasing their versatility in organic synthesis and potential industrial applications. For example, the development of an efficient synthesis for Pyrrolquinolone derivatives emphasizes the adaptability of these compounds for pharmaceutical production and research (Dorow et al., 2006).
Environmental and Analytical Applications
Quinoline derivatives have been utilized in environmental monitoring and analysis, such as in the development of a "turn-off" fluorescent chemosensor for the detection of Cu2+ ions in tap water. This application demonstrates the compound's relevance in creating sensitive and selective detection methods for environmental pollutants (Li et al., 2016).
Biological and Pharmaceutical Research
The biological activity of quinoline derivatives has been a significant area of interest, with studies exploring their potential in treating various diseases and conditions. For instance, the exploration of quinoline-containing calixarene fluoroionophores for their selective binding to metal ions demonstrates their potential in developing new diagnostic and therapeutic agents (Casnati et al., 2003). Additionally, N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines have been investigated for their capability to form complexes with metal ions, potentially useful for targeted delivery of therapeutic agents (Yang et al., 2017).
Anticancer and Antimicrobial Activity
Quinoline derivatives have shown promising results in anticancer and antimicrobial studies. For example, the investigation of carboxamide palladium(II) complexes derived from quinoline demonstrated significant in vitro cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Omondi et al., 2021). Furthermore, the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase for cancer therapy showcases the ongoing efforts to develop targeted treatments (Degorce et al., 2016).
Properties
IUPAC Name |
8-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-6-3-5-11-14(13)19-9-12(15(11)21)16(22)20-8-10-4-1-2-7-18-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFHOYDMNIYULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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